molecular formula C10H19BO2 B042613 (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 91890-02-7

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B042613
CAS RN: 91890-02-7
M. Wt: 182.07 g/mol
InChI Key: HEZPWTQUZJEVQF-FPLPWBNLSA-N
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Description

Synthesis Analysis

The synthesis of (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related compounds involves several key strategies, such as palladium-catalyzed cross-coupling reactions and the hydroboration of alkenes. One notable method includes the reaction of 1-(hex-1-yn-1-yl­oxy)-3-methyl­benzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to produce related compounds with high selectivity towards the (E)-configuration (Kaixiao Li et al., 2016).

Molecular Structure Analysis

Structural analysis of these compounds reveals a variety of conformations and bonding arrangements, influenced by their boron-containing moieties. The dioxaborolane ring typically adopts a twisted conformation, which affects the overall geometry and reactivity of the molecule. Single-crystal X-ray diffraction studies provide detailed insights into these structural characteristics (Robin R. Coombs et al., 2006).

Scientific Research Applications

Room Temperature Ionic Liquid Membranes (SILMs)

Supported ionic liquid membranes (SILMs) show promise in gas separation technologies, outperforming standard polymers in CO2/N2 and CO2/CH4 separations. Research suggests a focus on SILMs made from room temperature ionic liquids (RTILs) with smaller molar volumes to improve CO2 separation efficiency (Scovazzo, 2009).

Organosilicon Compounds in Wood Modification

Organosilicon compounds are utilized in wood treatments to enhance dimensional stability, durability, and fire resistance. These treatments recommend the use of silicon-treated wood under specific environmental conditions for improved performance (Mai & Militz, 2004).

Organic Thermoelectric Materials

Poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials have shown significant progress. PEDOT's attributes like weight, size, and flexibility might outweigh its TE performance for military and niche applications (Yue & Xu, 2012).

Polysiloxane-Immobilized Ligand Systems

Polysiloxane-immobilized ligand systems, prepared through sol–gel processes, offer versatile applications in analytical and environmental fields due to their ability to alter metal uptake capacities and functionalize materials for specific uses (El-Nahhal & El-Ashgar, 2007).

Safety And Hazards

Like all chemicals, boronic esters and acids should be handled with care. They should be stored in a cool, dry place and kept away from sources of ignition. Always use appropriate personal protective equipment when handling these chemicals .

Future Directions

The use of boronic esters and acids in cross-coupling reactions has revolutionized the field of organic synthesis. Researchers are continually developing new methods and catalysts to improve the efficiency and selectivity of these reactions. In addition, boronic acids are finding increasing use in the field of medicinal chemistry, where they are used in the synthesis of a variety of biologically active compounds .

properties

IUPAC Name

2-[(E)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZPWTQUZJEVQF-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C(=C\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20533229
Record name 2-[(2E)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

91890-02-7
Record name 2-[(2E)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-Buten-2-ylboronic acid pinacol ester
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